molecular formula C26H24ClN3O4 B279552 N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Katalognummer: B279552
Molekulargewicht: 477.9 g/mol
InChI-Schlüssel: LQLUWRNMZQAANO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as BGB-324, is a small molecule inhibitor that targets the enzyme Axl kinase. Axl kinase is a receptor tyrosine kinase that is involved in a variety of cellular processes, including cell survival, proliferation, and migration. BGB-324 has been shown to have potential applications in the treatment of various types of cancer, as well as in the treatment of fibrotic diseases.

Wirkmechanismus

BGB-324 works by binding to the ATP-binding site of Axl kinase, thereby inhibiting its activity. Axl kinase is involved in a variety of cellular processes that are important for cancer cell survival and proliferation, including cell signaling pathways and immune evasion. Inhibition of Axl kinase using BGB-324 has been shown to disrupt these processes and induce cancer cell death.
Biochemical and Physiological Effects:
BGB-324 has been shown to have a variety of biochemical and physiological effects, particularly in cancer cells. Studies have shown that BGB-324 can induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and sensitize cancer cells to chemotherapy and radiation therapy. In addition, BGB-324 has been shown to have anti-fibrotic effects in preclinical models of fibrotic diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BGB-324 for lab experiments is its specificity for Axl kinase. Unlike other kinase inhibitors, BGB-324 does not inhibit other kinases that may be involved in normal cellular processes. This makes it a valuable tool for studying the role of Axl kinase in cancer biology and other disease processes. One limitation of BGB-324 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on BGB-324. One area of interest is the development of combination therapies that include BGB-324 and other anti-cancer agents. Studies have shown that BGB-324 can sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may be a valuable addition to standard cancer treatment regimens. Another area of interest is the development of BGB-324 analogs that have improved pharmacokinetic properties and/or increased potency. Finally, further research is needed to fully understand the role of Axl kinase in various disease processes, and to identify other potential therapeutic targets for the treatment of cancer and fibrotic diseases.

Synthesemethoden

BGB-324 can be synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis of BGB-324 was first reported by scientists at BeiGene, a biopharmaceutical company based in China. The synthesis process involves the use of various reagents and solvents, and requires careful attention to detail to ensure the purity and yield of the final product.

Wissenschaftliche Forschungsanwendungen

BGB-324 has been the subject of extensive scientific research, particularly in the field of cancer biology. Studies have shown that Axl kinase is overexpressed in a variety of cancer types, including breast, lung, and pancreatic cancer. Inhibition of Axl kinase using BGB-324 has been shown to have anti-tumor effects in preclinical models of these cancers.

Eigenschaften

Molekularformel

C26H24ClN3O4

Molekulargewicht

477.9 g/mol

IUPAC-Name

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C26H24ClN3O4/c27-20-4-1-18(2-5-20)26(32)30-13-11-29(12-14-30)22-8-6-21(7-9-22)28-25(31)19-3-10-23-24(17-19)34-16-15-33-23/h1-10,17H,11-16H2,(H,28,31)

InChI-Schlüssel

LQLUWRNMZQAANO-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=C(C=C5)Cl

Kanonische SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=C(C=C5)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.